Benzeneethanamine, N-(benzoyloxy)-

Description

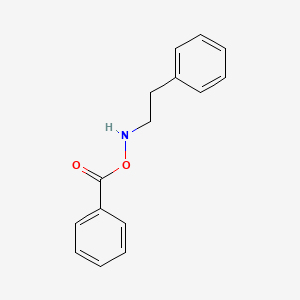

Benzeneethanamine, N-(benzoyloxy)- is a substituted phenethylamine derivative characterized by a benzoyloxy (-O-CO-C₆H₅) group attached to the amine nitrogen. For example, N-(benzoyloxy)dibutylamine and N-(benzoyloxy)morpholine have been used in copper- and cobalt-catalyzed syntheses of thiophene-based tertiary amines, achieving moderate yields (51–52%) under optimized conditions .

Properties

CAS No. |

69424-54-0 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

(2-phenylethylamino) benzoate |

InChI |

InChI=1S/C15H15NO2/c17-15(14-9-5-2-6-10-14)18-16-12-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2 |

InChI Key |

UBCZZMKFEONLRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNOC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzeneethanamine, N-(benzoyloxy)- can be synthesized through the oxidation of phenethylamine using benzoyl peroxide. The reaction typically involves mixing phenethylamine with benzoyl peroxide in the presence of a base such as cesium carbonate (Cs2CO3) and a significant amount of water to achieve high selectivity and yield . The reaction conditions are mild and do not require an inert atmosphere, making the process relatively straightforward.

Industrial Production Methods

While specific industrial production methods for Benzeneethanamine, N-(benzoyloxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of benzoyl peroxide and other reagents.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, N-(benzoyloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.

Reduction: It can be reduced back to phenethylamine or other reduced forms.

Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Benzoyl peroxide is commonly used as the oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Various nucleophiles can be used to substitute the benzoyloxy group, depending on the desired product.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Phenethylamine and other reduced forms.

Substitution: Compounds with different functional groups replacing the benzoyloxy group.

Scientific Research Applications

Benzeneethanamine, N-(benzoyloxy)- has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies related to neurotransmitter analogs and their effects on biological systems.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanamine, N-(benzoyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The benzoyloxy group can be hydrolyzed to release phenethylamine, which then exerts its effects by interacting with neurotransmitter receptors and modulating their activity. This interaction can lead to various physiological responses, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between Benzeneethanamine, N-(benzoyloxy)- and analogous compounds:

Key Observations:

Substituent Effects on Reactivity: The benzoyloxy group in Benzeneethanamine, N-(benzoyloxy)- enhances electrophilicity, facilitating nucleophilic substitutions in catalytic reactions . Trifluoromethyl groups (as in ) introduce electron-withdrawing effects, altering metabolic stability and binding affinity in drug design.

Synthetic Yields and Routes:

- The 3,4-dimethoxy-N-(phenylmethylene) derivative achieves a 90% yield via optimized routes involving reductive amination , whereas benzoyloxy derivatives require transition-metal catalysts (Cu/Co) for moderate yields .

In contrast, benzothiophene derivatives synthesized from N-(benzoyloxy)amines exhibit structural novelty but require further toxicity profiling .

Critical Analysis of Contradictions and Limitations

- Discrepancies in Yield Reporting : While reports a 90% yield for 3,4-dimethoxy-N-(phenylmethylene) synthesis, other benzoyloxy derivatives (e.g., ) show lower yields (51–52%), highlighting substrate-specific challenges in amine functionalization.

- For instance, N-(benzoyloxy)morpholine’s role in catalysis is well-documented , but its pharmacokinetics remain uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.